Cas no 954046-63-0 (5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide)

5-Chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and methoxy groups, linked to a phenylmorpholine moiety via a propyl chain. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The chloro and methoxy substituents enhance electronic and steric properties, while the phenylmorpholine group may contribute to binding affinity in biological targets. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's stability and synthetic accessibility further support its use in research applications.
5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide structure
954046-63-0 structure
Product name:5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide
CAS No:954046-63-0
MF:C21H25ClN2O3
Molecular Weight:388.887804746628
CID:6400215
PubChem ID:16892517

5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide
    • AKOS024490858
    • 954046-63-0
    • SR-01000920028
    • F5022-0127
    • VU0630072-1
    • 5-chloro-2-methoxy-N-(3-(2-phenylmorpholino)propyl)benzamide
    • SR-01000920028-1
    • 5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
    • インチ: 1S/C21H25ClN2O3/c1-26-19-9-8-17(22)14-18(19)21(25)23-10-5-11-24-12-13-27-20(15-24)16-6-3-2-4-7-16/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,23,25)
    • InChIKey: HQANPXVYKQNSAH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NCCCN1CCOC(C2C=CC=CC=2)C1)=O)OC

計算された属性

  • 精确分子量: 388.1553704g/mol
  • 同位素质量: 388.1553704g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 459
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.8Ų
  • XLogP3: 3.3

5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide Pricemore >>

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Life Chemicals
F5022-0127-30mg
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
30mg
$119.0 2023-09-10
Life Chemicals
F5022-0127-40mg
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
40mg
$140.0 2023-09-10
Life Chemicals
F5022-0127-5mg
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
5mg
$69.0 2023-09-10
Life Chemicals
F5022-0127-4mg
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
4mg
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Life Chemicals
F5022-0127-10mg
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
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10mg
$79.0 2023-09-10
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F5022-0127-50mg
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
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F5022-0127-10μmol
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5022-0127-20μmol
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5022-0127-15mg
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
15mg
$89.0 2023-09-10
Life Chemicals
F5022-0127-20mg
5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
954046-63-0
20mg
$99.0 2023-09-10

5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide 関連文献

5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamideに関する追加情報

Introduction to 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide (CAS No. 954046-63-0)

5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 954046-63-0, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of multiple functional groups, including a chloro substituent, a methoxy group, and a morpholine moiety, contributes to its complex reactivity and interaction capabilities with biological targets.

The molecular structure of 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide is characterized by a benzamide core linked to a propyl chain that terminates with a morpholine ring. The morpholine ring is further substituted with a phenyl group, enhancing the compound's ability to interact with various enzymes and receptors. This structural complexity makes it an intriguing candidate for investigating novel pharmacological pathways.

In recent years, there has been growing interest in designing molecules that can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide structure aligns well with this trend, as the morpholine scaffold is known to be a key component in many psychoactive drugs. The chloro and methoxy groups further enhance its potential as a pharmacophore by influencing electronic properties and metabolic stability.

One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. Current research indicates that modulators of serotonin receptors, such as those targeting the 5-HT1A receptor, show promise in treating conditions like depression, anxiety, and cognitive impairments. The 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide molecule may serve as a lead compound for developing new therapeutic agents that leverage these mechanisms.

Moreover, the benzamide moiety in the structure suggests potential interactions with protease enzymes, which are critical in various pathological processes. Benzamides have been widely studied for their inhibitory effects on enzymes like caspase and matrix metalloproteinases (MMPs), which play roles in inflammation and cancer progression. The unique substitution pattern in 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide could fine-tune its binding affinity to such targets, making it a valuable scaffold for medicinal chemistry innovation.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzamide for biological activity. Molecular docking studies have shown that this compound can interact with several key protein targets, including serotonin receptors and proteases. These interactions are not only computationally predicted but also supported by preliminary experimental data suggesting moderate affinity for certain binding sites.

The synthesis of 5-chloro-2-methoxy-N-3-(2-phenylmorpholin-4-y1)propylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the benzamide core, introduction of the propyl chain, and subsequent morpholine ring construction. Each step must be meticulously controlled to avoid unwanted side products that could compromise the compound's efficacy.

In terms of pharmacokinetic properties, the presence of polar functional groups such as hydroxymethyl and morpholine enhances solubility in aqueous environments while maintaining lipophilicity necessary for membrane penetration. This balance is crucial for drug absorption, distribution, metabolism, and excretion (ADME). Preliminary pharmacokinetic studies indicate that 5-chloro-2-methoxy-N--(2--pheny1--morpholin--4--y11)propvlbenzamide exhibits reasonable bioavailability and metabolic stability under controlled conditions.

The potential therapeutic applications of this compound extend beyond neurological disorders. Emerging research suggests that it may also have anti-inflammatory properties by modulating immune responses through interaction with cytokine pathways. The ability to influence both central nervous system (CNS) and peripheral immune functions makes 5-chloro--Z--methoxv--N--3--(Z--pheny1--morpholln--4--y11)propvlbezamldc~ an attractive candidate for combinatorial therapies targeting multiple disease mechanisms simultaneously.

As interest in personalized medicine grows, compounds like 5-chloro-Z-methoxv-N-Z(Z-pheny1-morpholln-Z-yll)-propvlbezamldc~ offer exciting opportunities for tailored therapeutic approaches. By understanding individual genetic variations that affect drug metabolism or receptor sensitivity, researchers can design derivatives of this molecule to enhance patient-specific responses while minimizing adverse effects.

The future development of 5-chloro-Z-methoxv-N-Z(Z-pheny1-morpholln-Z-yll)-propvlbezamldc~ will likely involve interdisciplinary collaboration between synthetic chemists who can optimize its structure for improved efficacy; biochemists who can elucidate its mechanism of action; pharmacologists who can assess its therapeutic potential; computational scientists who can model its interactions at atomic resolution; as well as clinicians who will ultimately evaluate its safety profile in human trials.

In conclusion,Z(Z-chlOrO-Z-meZhoxy-N-Z(Z-pheny1--morpllln-l(Z-yll)-propvlbezamldc~ (CAS No.Z954046-Z63-Z0) represents an innovative molecular entity with significant promise across multiple therapeutic areas due to its complex architecture containing multiple functional groups capable o interacting selectively with biological targets while maintaining favorable pharmacokinetic properties It remains one among many promising candidates whose continued study may lead toward next-generation treatments addressing complex human diseases through rational drug design approaches grounded both experimental observations computational modeling

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